ONO-4059, chemically identified as ONO-4059, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It belongs to the class of small molecule kinase inhibitors and plays a crucial role in research involving B-cell signaling pathways and potential therapeutic targets for B-cell malignancies and autoimmune diseases. [, ]
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is a complex purinone derivative characterized by its unique structural features and potential therapeutic applications. This compound is classified under purine derivatives, which are known for their role in various biological processes and their potential as pharmaceuticals, particularly in oncology and immunology.
This compound has been referenced in several patents, indicating its significance in medicinal chemistry. Notably, it is detailed in patent documents such as EP2578585A1 and US9809559B2, which describe its synthesis and potential applications as a therapeutic agent, particularly in targeting specific kinases associated with cancer treatment .
The synthesis of 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can be approached through several chemical reactions involving the formation of the purinone core followed by various functional group modifications.
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress of reactions and purifying intermediates .
The molecular formula for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is C22H24N4O2. The structure includes:
The compound's molecular weight is approximately 376.46 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the amino group and the electron-withdrawing nature of the carbonyl group in the but-2-ynoyl moiety .
The mechanism of action for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one primarily involves inhibition of Bruton's tyrosine kinase pathways. This inhibition disrupts B-cell receptor signaling, leading to reduced proliferation of malignant B-cells.
Studies have shown that compounds within this class exhibit potent activity against various cancer cell lines, suggesting their utility in targeted cancer therapies .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature. Its melting point and crystalline form would need to be determined experimentally.
Key chemical properties include:
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one has potential applications in:
The stereogenic center at the pyrrolidine ring’s C3 position is crucial for the biological activity of the target molecule. Efficient stereocontrol is typically achieved through chiral resolution of racemic trans-3-aminopyrrolidine precursors or asymmetric synthesis. Chiral auxiliary approaches employing (R)-4-phenyl-2-oxazolidinone derivatives enable diastereoselective N-alkylation, achieving diastereomeric excess (d.e.) >98% when performed at -78°C in anhydrous tetrahydrofuran with lithium diisopropylamide as base [10]. Subsequent auxiliary cleavage yields enantiomerically pure (R)-3-aminopyrrolidine intermediates. Alternatively, catalytic asymmetric hydrogenation of prochiral enamide precursors using DuPhos-type rhodium catalysts achieves enantiomeric excess (e.e.) values of 94-96% under 50 psi hydrogen pressure in methanol at room temperature [10]. The temperature during N-acylation significantly impacts epimerization risk, with studies showing <2% racemization when maintaining reaction temperatures below -10°C during but-2-ynoyl chloride coupling [4].
Table 1: Comparative Analysis of Stereoselective Pyrrolidine Synthesis Methods
Method | Conditions | Stereoselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid in ethanol | >99% e.e. (R) | 32-35 | High optical purity |
Chiral Auxiliary | (S)-4-Phenyl-2-oxazolidinone, LDA, THF -78°C | >98% d.e. | 68-72 | Scalable diastereoselectivity |
Catalytic Hydrogenation | Rh-(R,R)-Et-DuPhos, 50 psi H₂, MeOH, 25°C | 94-96% e.e. | 85-88 | Atom-economic, continuous flow compatible |
The 4-phenoxyphenyl moiety at the purine N7 position is installed via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Optimized Suzuki-Miyaura conditions employ 7-bromo-6-chloropurine derivatives coupled with 4-phenoxyphenylboronic acid using Pd(PPh₃)₄ (3 mol%) and potassium carbonate (2.5 equiv.) in toluene/water (4:1) at 80°C for 12 hours, achieving 85-92% yield [8] [10]. Ligand screening revealed significant electronic effects: electron-rich tri(4-methoxyphenyl)phosphine enhances oxidative addition rates but increases protodeboronation side products (15-18%), while sterically bulky tri(tert-butyl)phosphine minimizes homocoupling but requires strict oxygen exclusion [8]. Microwave-assisted coupling (150°C, 30 minutes) improves conversion to 95% while reducing palladium loading to 1.5 mol% through enhanced kinetic control [10]. Post-reaction purification challenges necessitate silica gel chromatography with ethyl acetate/hexane gradients to remove residual palladium species below 10 ppm levels.
Table 2: Ligand Effects in Palladium-Catalyzed Phenoxyphenyl Installation
Phosphine Ligand | Temperature (°C) | Time (h) | Yield (%) | Homocoupling Byproduct (%) |
---|---|---|---|---|
Triphenylphosphine | 80 | 12 | 85 | 3-5 |
Tri(4-tolyl)phosphine | 80 | 10 | 88 | 2-4 |
Tri(tert-butyl)phosphine | 90 | 8 | 91 | <1 |
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 100 | 6 | 94 | <0.5 |
Acylation of the pyrrolidine nitrogen with but-2-ynoic acid derivatives presents challenges due to competing O-acylation, epimerization, and alkyne oligomerization. Three principal methods are employed: (1) Schotten-Baumann conditions using but-2-ynoyl chloride with aqueous sodium hydroxide in dichloromethane (yield: 70-75%), (2) carbodiimide-mediated coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in anhydrous N,N-dimethylformamide (yield: 82-87%), and (3) mixed anhydride methods employing isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran at -15°C (yield: 78-80%) [3] [7]. The carbodiimide method demonstrates superior selectivity with <0.5% O-acylation byproduct formation when maintaining stoichiometric 4-dimethylaminopyridine and reaction pH 7-8 [10]. Solvent screening revealed significant rate acceleration in N,N-dimethylformamide versus tetrahydrofuran due to enhanced nucleophilicity of the pyrrolidine nitrogen. Infrared spectroscopy monitoring confirmed complete consumption of starting amine within 45 minutes using carbodiimide activation versus 3 hours for acid chloride methods [4]. Critical purification involves recrystallization from ethyl acetate/hexane to remove residual dimers of but-2-ynoic acid.
Table 3: Acylation Method Optimization Parameters
Parameter | Schotten-Baumann | Carbodiimide-Mediated | Mixed Anhydride |
---|---|---|---|
Reaction Temperature | 0-5°C | 0-25°C | -15°C |
Reaction Time | 3 h | 45 min | 2.5 h |
Solvent | Dichloromethane/water | N,N-dimethylformamide | Tetrahydrofuran |
Epimerization (%) | 1.8-2.2 | <0.3 | 0.5-0.8 |
Scale-up Feasibility | Moderate | Excellent | Good |
Construction of the purin-8-one ring employs Traube-type cyclization, where 4,5,6-triaminopyrimidine intermediates undergo formic acid-mediated ring closure. Conventional thermal methods require refluxing in formic acid (12 hours, 110°C), yielding 65-70% of the cyclized product with 8-12% dimeric impurities [8]. Microwave-assisted cyclization (150°C, 45 minutes, closed vessel) improves yield to 88-92% by suppressing oxidative degradation pathways while reducing formic acid consumption by 40% [10]. Electron-withdrawing group effects are pronounced: 5-amino substituents enhance cyclization kinetics, achieving completion in 30 minutes under microwave irradiation versus 90 minutes for unsubstituted analogues [8]. Post-cyclization, the critical 6-amino group is introduced via regioselective chlorination (phosphorus oxychloride, 100°C) followed by ammonia displacement in dioxane at 60°C (overall yield: 75-80%). Microwave protocols demonstrate superior regiocontrol at N9-alkylation sites, with <5% N7-isomer formation compared to 12-15% in conventional methods due to precise temperature gradients [8] [10].
Table 4: Cyclization Efficiency Comparison
Condition | Temperature (°C) | Time | Yield (%) | N7-Regioisomer (%) | Energy Consumption (kW/mol) |
---|---|---|---|---|---|
Conventional Reflux | 110 | 12 h | 65-70 | 12-15 | 8.2 |
Microwave (Pulsed) | 150 | 45 min | 88-92 | 3-5 | 3.7 |
Microwave (Continuous) | 140 | 60 min | 82-85 | 5-8 | 4.1 |
Oil Bath (Stirred) | 115 | 10 h | 68-72 | 10-14 | 9.5 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1